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Compound of Interest

3-(2-Oxopyrrolidin-1-yl)propanoic
Compound Name: d
aci

Cat. No.: B118240

3-(2-Oxopyrrolidin-1-yl)propanoic acid, identified by CAS number 77191-38-9, is a
fascinating molecule that occupies a unique position in medicinal chemistry and drug
development. Structurally, it is a simple derivative of 2-pyrrolidinone, featuring a propanoic acid
tail attached to the lactam nitrogen. This structure immediately draws parallels to the renowned
racetam class of nootropics, most notably Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide). This
close structural relationship suggests a potential for cognitive-enhancing properties, making it a
person of interest in neuroscience research.

However, its utility is not confined to the central nervous system. Recent explorations have
highlighted its role as a key intermediate in the synthesis of Retinoic Acid-Related Orphan
Receptor gamma (RORy) modulators.[1] RORYy is a critical nuclear receptor that functions as a
master regulator of T helper 17 (Th17) cell differentiation, placing it at the heart of autoimmune
diseases and cancer immunotherapy.[2][3]

This guide provides an in-depth technical overview of 3-(2-Oxopyrrolidin-1-yl)propanoic acid
for researchers, chemists, and drug development professionals. We will delve into its
fundamental properties, synthesis, analytical validation, and its dual-potential biological
activities, offering a comprehensive resource grounded in established scientific principles.

Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is the foundation of all
subsequent research and development. These parameters govern its solubility, stability,
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reactivity, and pharmacokinetic profile. The key identifiers and properties of 3-(2-

Oxopyrrolidin-1-yl)propanoic acid are summarized below.

Property Value Source(s)

CAS Number 77191-38-9 [1][4][5]

Molecular Formula C7H11NOs [4115][6]

Molecular Weight 157.17 g/mol [41[5]
3-(2-oxopyrrolidin-1-

IUPAC Name ) ) [6]
yl)propanoic acid
2-Oxo-1-pyrrolidinepropanoic

Synonyms ) [6]
acid

Appearance Solid (predicted)

SMILES O=C(0O)CCN1C(=0)CcCcC1
XOMYTIUVNSWEAI-

InChl Key [5]

UHFFFAOYSA-N

Synthesis and Purification: A Mechanistic Approach

The synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid is most efficiently achieved via a

base-catalyzed Michael addition. This classic reaction in organic chemistry involves the

conjugate addition of a nucleophile—in this case, the deprotonated nitrogen of 2-pyrrolidinone

—to an a,B-unsaturated carbonyl compound, acrylic acid.

Causality of Experimental Choices:

¢ Nucleophile Activation: 2-Pyrrolidinone is a weak acid (pKa = 25). A strong base like sodium

hydride (NaH) or potassium tert-butoxide is required to deprotonate the lactam nitrogen,

generating the pyrrolidinone anion. This anion is a potent nucleophile, essential for initiating

the attack on the electron-deficient B-carbon of the acrylate system.

e Solvent Selection: An aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide

(DMF) is crucial. These solvents will not protonate the highly reactive pyrrolidinone anion,
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allowing it to participate in the Michael addition. They also effectively solvate the reactants.

o Reaction Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control
the initial exothermic deprotonation and addition steps, minimizing side reactions. It is then
allowed to warm to room temperature to ensure the reaction proceeds to completion.

o Workup and Purification: The reaction is quenched with water, which protonates the
intermediate enolate. Acidification is then necessary to protonate the carboxylate, yielding
the final carboxylic acid product. Purification via column chromatography or recrystallization
is standard to remove unreacted starting materials and any side products.

Experimental Protocol: Synthesis via Michael Addition

Materials:

2-Pyrrolidinone

e Acrylic acid

e Sodium hydride (NaH), 60% dispersion in mineral olil
e Anhydrous Tetrahydrofuran (THF)

e Hydrochloric acid (HCI), 1M solution

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSOa)

o Ethyl acetate

e Hexanes

Step-by-Step Methodology:

e Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-pyrrolidinone (1.0 eq)
to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a
dropping funnel. Dissolve it in anhydrous THF.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1
eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is
evolved. Stir the resulting suspension at 0 °C for 30 minutes.

Michael Addition: Dissolve acrylic acid (1.05 eq) in anhydrous THF and add it to the dropping
funnel. Add the acrylic acid solution dropwise to the pyrrolidinone anion suspension at 0 °C
over 30 minutes.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Monitor the reaction's progress using Thin
Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Quench and Acidification: Cool the reaction mixture back to 0 °C and cautiously quench by
the slow addition of water. Adjust the pH to ~2-3 with 1M HCI.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3x volumes).

Washing and Drying: Combine the organic layers and wash sequentially with water and then
brine. Dry the organic layer over anhydrous MgSOQOa.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
The crude product can be purified by silica gel column chromatography using a gradient of
ethyl acetate in hexanes.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of the target compound.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b118240?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and
purity of the synthesized compound. A multi-technique approach ensures a self-validating
system where data from each method corroborates the others.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are the most powerful
tools for structural elucidation.

o H NMR: The spectrum is expected to show distinct signals for the three methylene groups
of the pyrrolidinone ring and the two methylene groups of the propanoic acid chain. The
carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).[7] The
integration of these signals should correspond to the number of protons in each
environment.

o 13C NMR: The spectrum will show seven distinct carbon signals, with the carbonyl carbons
of the lactam and the carboxylic acid appearing at the lowest field (~170-180 ppm).[8]

o Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The
spectrum should exhibit a very broad absorption band from ~2500-3300 cm~?* characteristic
of the O-H stretch of a hydrogen-bonded carboxylic acid, and two strong carbonyl (C=0)
stretching bands: one for the carboxylic acid (~1710 cm~1) and one for the lactam amide
(~1680 cm™1).

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact
mass measurement, confirming the molecular formula (C7H11NO3).

» High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is
the standard method for assessing purity. A C18 column with a mobile phase consisting of an
acetonitrile/water gradient with an acid modifier (e.g., 0.1% trifluoroacetic acid) is typically
effective. Purity is determined by integrating the area of the product peak relative to the total
peak area at a suitable UV wavelength (e.g., 210 nm).

Protocol: Purity Analysis by RP-HPLC

o Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in
1 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock solution.
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e HPLC System:

o Column: C18, 4.6 x 150 mm, 5 pum particle size.

o Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Flow Rate: 1.0 mL/min.

o Detector: UV at 210 nm.

o Column Temperature: 30 °C.

e Gradient Elution:

[e]

0-2 min: 5% B

o

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

[¢]

[¢]

18-19 min: Linear gradient from 95% to 5% B

[e]

19-25 min: Hold at 5% B (re-equilibration).

« Injection and Analysis: Inject 10 pL of the sample solution. Integrate the peak areas in the
resulting chromatogram to calculate the purity percentage.

Analytical Validation Workflow
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Caption: A multi-technique workflow for analytical validation.

Biological Profile and Therapeutic Potential

The therapeutic potential of 3-(2-Oxopyrrolidin-1-yl)propanoic acid appears to be twofold,
stemming from its structural similarity to two distinct classes of bioactive molecules.

Potential as a Nootropic Agent

The racetam family of drugs, defined by the 2-pyrrolidinone nucleus, are known cognitive
enhancers.[9] Piracetam, the archetypal racetam, is 2-(2-oxopyrrolidin-1-yl)acetamide. The
subject compound is a close structural analog, differing only by the replacement of the
acetamide group with a propanoic acid group.

Proposed Mechanism of Action (by analogy to Racetams): While no single mechanism fully
explains the effects of racetams, a leading hypothesis is their action as positive allosteric
modulators of AMPA-type glutamate receptors.[9][10]

e Binding: The racetam molecule binds to a specific allosteric site on the AMPA receptor.

e Modulation: This binding potentiates the receptor's response to glutamate, increasing the
duration of ion channel opening.
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o Enhanced Neurotransmission: The result is an enhanced excitatory postsynaptic potential,
which is believed to underpin improvements in synaptic plasticity, learning, and memory.[10]

This compound is a prime candidate for screening in assays designed to assess learning and
memory, such as the Morris water maze or passive avoidance tests in rodent models.[11]

Hypothesized Nootropic Signaling Pathway

3-(2-Oxopyrrolidin-1-yl)
propanoic acid
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Binds Orthosteric Site
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(Allosteric Site)
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Caption: Proposed mechanism via AMPA receptor modulation.
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Role as an Intermediate in Inmunology and Oncology

Independent of its potential nootropic activity, 3-(2-Oxopyrrolidin-1-yl)propanoic acid has
been cited as a precursor for synthesizing RORy agonists.[1] RORyt is the master transcription
factor for Th17 cells, which produce pro-inflammatory cytokines like 1L-17.[2]

 Inverse Agonists/Antagonists: In autoimmune diseases like psoriasis and rheumatoid
arthritis, where Th17 cells are overactive, RORyt inverse agonists are sought to dampen the
immune response.

e Agonists: Conversely, in immuno-oncology, enhancing the activity and survival of effector T
cells is desirable. Synthetic RORyt agonists have been shown to enhance anti-tumor
immunity by increasing the production of effector cytokines and reducing immune checkpoint
molecules like PD-1.[12]

The propanoic acid moiety of this compound serves as a chemical handle. It can be readily
converted to an amide via standard peptide coupling reactions, allowing for its conjugation to
more complex molecular scaffolds designed to bind within the ligand-binding pocket of the
RORyt nuclear receptor.[2][13]

Applications in Research and Drug Development

The dual nature of this compound makes it a versatile tool for drug discovery:

» Neuroscience Research: It serves as an ideal candidate for structure-activity relationship
(SAR) studies within the racetam class. By comparing its efficacy and potency to piracetam,
aniracetam, and other analogs, researchers can better understand the pharmacophore
required for cognitive enhancement.

o Scaffold for Medicinal Chemistry: As a building block, its pyrrolidinone ring provides a rigid,
well-characterized scaffold.[14] The propanoic acid group offers a straightforward point of
attachment for diversification, enabling the rapid generation of chemical libraries for
screening against various biological targets, particularly RORyt.[1][2]

e Probe for Target Identification: If the compound demonstrates significant biological activity, it
can be functionalized with tags (e.g., biotin, fluorescent dyes) to be used as a chemical
probe for identifying its precise molecular targets within the cell.
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Conclusion and Future Directions

3-(2-Oxopyrrolidin-1-yl)propanoic acid is more than a simple chemical. It represents a
structural bridge between two highly active and therapeutically relevant areas of drug
discovery: nootropics and immunomodulation. Its straightforward synthesis and versatile
chemical handles make it an accessible and valuable tool for academic and industrial
researchers alike.

Future investigations should focus on direct biological evaluation to confirm its hypothesized
nootropic effects and to further explore its utility in the synthesis of novel RORyt modulators. A
full characterization of its pharmacokinetic and safety profiles will be essential steps in
translating its potential from the laboratory bench to preclinical and, ultimately, clinical
development.

References

A complete list of all sources cited within this guide.

e PubChem. 3-Pyrrolidin-2-yl-propionic acid.

e Marcotte, D., et al. (2020). Novel Tricyclic Pyroglutamide Derivatives as Potent RORyt
Inverse Agonists Identified using a Virtual Screening Approach. ACS Medicinal Chemistry
Letters. [Link]

e Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to
asymmetric divinylic compounds. RSC Publishing. [Link]

e Mondadori, C., et al. (1987). Do piracetam-like compounds act centrally via peripheral
mechanisms? Brain Research. [Link]

o LiPetri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel
Biologically Active Compounds. Molecules. [Link]

e Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
Russian Journal of Organic Chemistry. [Link]

e Sharma, D., et al. (2021). A Review on Synthesis and Pharmacological Activities of
Piracetam and its Derivatives.

e Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

o Piktel, E., et al. (2022). In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid
Nanoparticles Biocompatibility in a Microvascular Endothelium Model. International Journal
of Molecular Sciences. [Link]

e Semantic Scholar. Piracetam and Piracetam-Like Drugs. [Link]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b118240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
Frontiers in Chemistry. [Link]

Abdel-Wahab, B. F, et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-
propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and
food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives
and Contaminants. [Link]

Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid
and 3-(2-oxocyclopentyl)-propionic ester.

Wikipedia. Racetam. [Link]

Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic
acid. Journal of Thermal Analysis and Calorimetry. [Link]

Kumar, N., et al. (2017). Synthetic RORyt Agonists Enhance Protective Immunity. Scientific
Reports. [Link]

LIPID MAPS Structure D

Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Withers, J. B., et al. (2020). Synthetic RORy agonists regulate multiple pathways to enhance
antitumor immunity. Oncolmmunology. [Link]

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.
Brain Research Reviews. [Link]

PubChem. 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.

Smirnova, T., et al. (2023). New Amphiphilic Terpolymers of N-Vinylpyrrolidone with Acrylic
Acid and Triethylene Glycol Dimethacrylate as Promising Drug Delivery: Design, Synthesis
and Biological Properties In Vitro. Polymers. [Link]

Abdel-Wahab, B. F, et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid
Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates
Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of
Molecular Sciences. [Link]

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
[Link]

PubChem. 2-Oxo-1-pyrrolidinepropanoic acid.

ResearchGate. What are the shielding and deshielding effects in 3-bromo propanoic acid?
[Link]

Scribd. Exercises On NMR, 2i, HL, 250915. [Link]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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